![molecular formula C17H21N3O3S B2810645 4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide CAS No. 328015-33-4](/img/structure/B2810645.png)
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s stability under various conditions .科学的研究の応用
Environmental Surveillance and Human Exposure
Research on related sulfonamides and pyridine derivatives often focuses on environmental surveillance and the assessment of human exposure to various contaminants. For example, a study by Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, highlighting the occurrence of these compounds in domestic and external environments. This type of study underscores the importance of monitoring environmental pollutants and their potential impact on human health Shoeib et al., 2005.
Pharmacology and Pharmacokinetics
Another research domain relevant to chemical compounds includes pharmacology and pharmacokinetics, where the focus is on the behavior of drugs within the body. For instance, Garner et al. (2015) characterized the preclinical pharmacodynamics and pharmacokinetics of CERC-301, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body Garner et al., 2015.
Toxicology and Safety Assessment
Toxicology studies are crucial for assessing the safety of chemical compounds. An example is the work by Osterloh et al. (1983), which reported on a fatal overdose involving 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), and chlorpyrifos, providing insights into the toxicological profiles and safety considerations for related compounds Osterloh et al., 1983.
Environmental Health Research
Studies also examine the impact of chemical exposure on health, such as the investigation by Zhang et al. (2022) into the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones. This research highlights how exposure to certain chemicals can influence health outcomes, which is relevant for understanding the effects of various compounds on human well-being Zhang et al., 2022.
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-5-7-16(8-6-14)24(22,23)20(2)13-3-4-17(21)19-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGMIDHTEYIKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


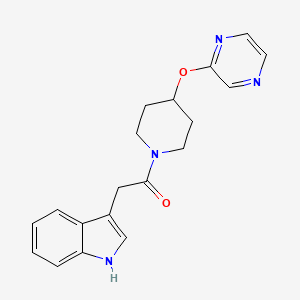

![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)
![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)
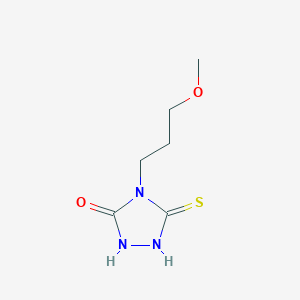
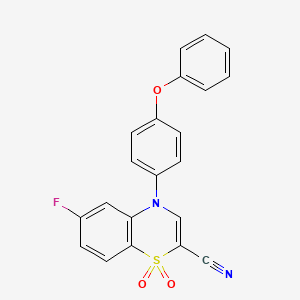


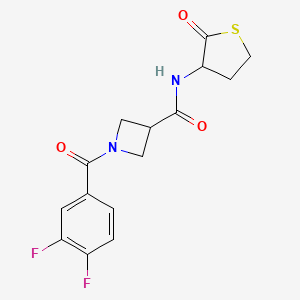
![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)
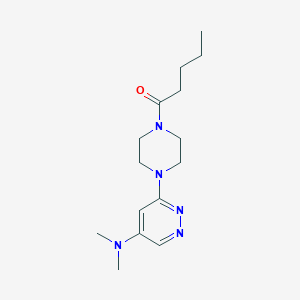
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)